molecular formula C9H14N2S B1528654 4-(5-Methyl-1,3-thiazol-2-yl)piperidine CAS No. 1249151-01-6

4-(5-Methyl-1,3-thiazol-2-yl)piperidine

Cat. No. B1528654
CAS RN: 1249151-01-6
M. Wt: 182.29 g/mol
InChI Key: QWPOVXNYRVOVQQ-UHFFFAOYSA-N
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Description

4-(5-Methyl-1,3-thiazol-2-yl)piperidine (MTZP) is a heterocyclic organic compound with a unique structure that has been studied for its potential applications in a variety of scientific fields. It is a cyclic amine with a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. MTZP has been studied for its potential applications in biological and medicinal research, as well as in chemical synthesis.

Scientific Research Applications

Antioxidant Applications

Thiazole derivatives, including compounds like 4-(5-Methyl-1,3-thiazol-2-yl)piperidine, have been recognized for their potential antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress which is linked to various chronic diseases .

Analgesic and Anti-inflammatory Applications

The structural motif of thiazole is found in many compounds with significant analgesic and anti-inflammatory activities. This suggests that 4-(5-Methyl-1,3-thiazol-2-yl)piperidine could be developed into drugs that alleviate pain and reduce inflammation, potentially with fewer side effects compared to current medications .

Antimicrobial and Antifungal Applications

Thiazoles are known to possess antimicrobial and antifungal activities. As such, 4-(5-Methyl-1,3-thiazol-2-yl)piperidine could serve as a scaffold for developing new antimicrobial agents to combat resistant strains of bacteria and fungi .

Antiviral Applications

Research has indicated that thiazole derivatives can exhibit antiviral activities. This opens up possibilities for 4-(5-Methyl-1,3-thiazol-2-yl)piperidine to be used in the synthesis of antiretroviral drugs, contributing to the treatment of viral infections .

Neuroprotective Applications

Compounds with a thiazole core have shown neuroprotective effects, suggesting potential applications of 4-(5-Methyl-1,3-thiazol-2-yl)piperidine in the development of treatments for neurodegenerative diseases by protecting neuronal health .

Antitumor and Cytotoxic Applications

Thiazole derivatives have been associated with antitumor and cytotoxic activities. This implies that 4-(5-Methyl-1,3-thiazol-2-yl)piperidine could be explored for its potential use in cancer therapy, possibly leading to the discovery of new anticancer drugs .

Herbicidal Activities

The structure of 4-(5-Methyl-1,3-thiazol-2-yl)piperidine has been utilized in the design of herbicides. These compounds can inhibit essential proteins in plants, providing a basis for developing novel herbicidal agents .

COX Inhibition and Anti-inflammatory Drug Design

Specific thiazole derivatives have shown high selectivity and potency as COX inhibitors, which are crucial in anti-inflammatory drug design. This suggests that 4-(5-Methyl-1,3-thiazol-2-yl)piperidine could be a key intermediate in creating more effective and selective anti-inflammatory drugs .

properties

IUPAC Name

5-methyl-2-piperidin-4-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c1-7-6-11-9(12-7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPOVXNYRVOVQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1249151-01-6
Record name 4-(5-methyl-1,3-thiazol-2-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-Methyl-1,3-thiazol-2-yl)piperidine
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4-(5-Methyl-1,3-thiazol-2-yl)piperidine
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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